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Saccharopine (hydrochloride)

Cat. No.: B10855236
M. Wt: 312.75 g/mol
InChI Key: UAWUYRUBRIPRNY-WSZWBAFRSA-N
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Description

Foundational Significance of Saccharopine in Amino Acid Metabolism

Saccharopine is a central figure in the metabolic fate of lysine (B10760008), serving as a key intermediate in both its synthesis and degradation, depending on the organism. wikipedia.orgmicrobiologyresearch.org In fungi and euglenids, saccharopine is a precursor in the α-aminoadipate pathway, the primary route for lysine biosynthesis. wikipedia.orgmicrobiologyresearch.org Conversely, in mammals and higher plants, saccharopine is an intermediate in the catabolism (breakdown) of lysine. wikipedia.orgnih.gov This degradation pathway is essential for maintaining lysine homeostasis and preventing its accumulation to toxic levels. ontosight.ai The principal reaction involves the condensation of lysine and α-ketoglutarate to form saccharopine, which is subsequently cleaved to yield glutamate (B1630785) and α-aminoadipic semialdehyde. wikipedia.orgfrontiersin.org The enzymes governing these reactions, primarily saccharopine dehydrogenases, are critical for the proper flow of metabolites through this pathway. wikipedia.orgontosight.ai

The significance of saccharopine metabolism is highlighted by the existence of inherited metabolic disorders such as saccharopinuria, characterized by an excess of saccharopine in the urine and blood. wikipedia.orgontosight.ai These conditions arise from deficiencies in the enzymes responsible for saccharopine degradation and underscore the importance of this pathway in human health. nih.govgenome.jp

Historical Context of Saccharopine Research and Discovery

The discovery of saccharopine is a relatively recent event in the history of biochemistry. It was first isolated and identified in 1961 by S. Darling and P. O. Larsen from baker's and brewer's yeast, Saccharomyces cerevisiae, which is the origin of its name. wikipedia.org Subsequent research, notably by H. P. Broquist and his colleagues, was instrumental in establishing saccharopine as an essential intermediate in the α-aminoadipate pathway for lysine biosynthesis in yeast and the fungus Neurospora crassa. microbiologyresearch.orgnih.gov

The role of saccharopine in mammalian lysine metabolism was elucidated later. Higashino and colleagues were the first to identify saccharopine as a key intermediate in the degradation of L-lysine (B1673455) in mammalian tissues, demonstrating its formation from L-lysine and α-ketoglutarate in rat liver mitochondria in the mid-1960s. nih.gov Further studies by Hutzler and Dancis in 1968 characterized the human enzyme responsible for this conversion, an NADPH-dependent lysine-α-ketoglutarate reductase. nih.govwikipedia.org The discovery of saccharopinuria in patients further solidified the understanding of this pathway's clinical relevance. nih.gov

Overview of Saccharopine Intermediacy in Metabolic Pathways

Saccharopine's role as a metabolic intermediate is primarily associated with the metabolism of lysine. However, the pathways it participates in have broader implications for cellular metabolism.

In Fungi and Euglenids (Lysine Biosynthesis): In these organisms, saccharopine is a key intermediate in the α-aminoadipate (AAA) pathway, which is one of the two known pathways for lysine biosynthesis. wikipedia.orgmicrobiologyresearch.org This pathway starts from α-ketoglutarate and proceeds through several intermediates, including α-aminoadipic acid, to form saccharopine. The final step is the cleavage of saccharopine by saccharopine dehydrogenase to yield L-lysine and α-ketoglutarate. uniprot.org

In Mammals and Higher Plants (Lysine Degradation): In mammals and higher plants, the saccharopine pathway is the primary route for lysine catabolism. nih.govontosight.ai This pathway begins with the condensation of L-lysine and α-ketoglutarate to form saccharopine, a reaction catalyzed by the enzyme lysine-ketoglutarate reductase (LKR). frontiersin.orgnih.gov Saccharopine is then hydrolyzed by saccharopine dehydrogenase (SDH) into L-glutamate and α-aminoadipic semialdehyde. frontiersin.orgwikipedia.org In many organisms, including mammals and plants, LKR and SDH activities are contained within a single bifunctional enzyme. ontosight.aifrontiersin.orgnih.gov The resulting α-aminoadipic semialdehyde is further metabolized, eventually feeding into the Krebs cycle for energy production. ontosight.ai

The saccharopine pathway in plants is also implicated in responses to abiotic and biotic stress, with intermediates of the pathway potentially contributing to the synthesis of stress-related molecules like proline and pipecolic acid. frontiersin.orgresearchgate.net

Table 1: Key Enzymes in Saccharopine Metabolism

Enzyme NameFunctionOrganism(s)Metabolic Pathway
Lysine-ketoglutarate reductase (LKR) Catalyzes the condensation of lysine and α-ketoglutarate to form saccharopine. frontiersin.orgontosight.aiMammals, PlantsLysine Degradation nih.govontosight.ai
Saccharopine dehydrogenase (SDH) (L-lysine-forming) Catalyzes the cleavage of saccharopine to L-lysine and α-ketoglutarate. uniprot.orgFungi, EuglenidsLysine Biosynthesis (α-aminoadipate pathway) wikipedia.orguniprot.org
Saccharopine dehydrogenase (SDH) (L-glutamate-forming) Catalyzes the hydrolysis of saccharopine to L-glutamate and α-aminoadipic semialdehyde. wikipedia.orgMammals, PlantsLysine Degradation nih.govontosight.ai
α-Aminoadipic semialdehyde synthase (AASS) A bifunctional enzyme in mammals possessing both LKR and SDH (L-glutamate-forming) activities. nih.govgenome.jpMammalsLysine Degradation hmdb.ca

Table 2: Properties of Saccharopine

PropertyValue
Chemical Formula C11H20N2O6 wikipedia.org
Molar Mass 276.289 g·mol−1 wikipedia.org
IUPAC Name 2-[(5-Amino-5-carboxypentyl)amino]pentanedioic acid wikipedia.org
CAS Number 997-68-2 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21ClN2O6 B10855236 Saccharopine (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21ClN2O6

Molecular Weight

312.75 g/mol

IUPAC Name

(2S)-2-[[(5S)-5-amino-5-carboxypentyl]amino]pentanedioic acid;hydrochloride

InChI

InChI=1S/C11H20N2O6.ClH/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15;/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19);1H/t7-,8-;/m0./s1

InChI Key

UAWUYRUBRIPRNY-WSZWBAFRSA-N

Isomeric SMILES

C(CCN[C@@H](CCC(=O)O)C(=O)O)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N.Cl

Origin of Product

United States

Saccharopine Metabolic Pathways: Biosynthesis and Degradation

Lysine (B10760008) Catabolism via the Saccharopine Pathway (SACPATH)

The saccharopine pathway (SACPATH) is the most prominent route for lysine catabolism, ultimately leading to the production of glutaryl-CoA, a precursor for the Krebs cycle. scispace.comfrontiersin.org This pathway involves three main enzymatic reactions that convert lysine to α-aminoadipate. nih.gov

The catabolism of lysine via the saccharopine pathway is a stepwise process involving the formation and subsequent breakdown of saccharopine itself.

The initial steps of the saccharopine pathway involve the condensation of lysine with α-ketoglutarate to form saccharopine. nih.gov This is followed by the hydrolysis of saccharopine to yield α-aminoadipate semialdehyde and glutamate (B1630785). nih.gov Finally, α-aminoadipate semialdehyde is oxidized to α-aminoadipate. nih.gov

The hydrolysis of the intermediate saccharopine is a key reaction that yields two important products: α-aminoadipate semialdehyde and glutamate. researchgate.net The former is a precursor to α-aminoadipate, while the latter can be further metabolized for various cellular functions. researchgate.net

Central Enzymes of the Saccharopine Catabolic Pathway

The initial and rate-limiting steps of the saccharopine pathway are catalyzed by a bifunctional enzyme, highlighting an efficient mechanism for substrate channeling.

In mammals and plants, the first two reactions of the saccharopine pathway are catalyzed by a single bifunctional enzyme known as lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). nih.gov The LKR domain (EC 1.5.1.8) is responsible for the NADPH-dependent condensation of lysine and α-ketoglutarate to form saccharopine. rupress.orgnih.gov The SDH domain (EC 1.5.1.9) then catalyzes the NAD(P)+ dependent hydrolysis of saccharopine to produce α-aminoadipate semialdehyde and glutamate. rupress.orgnih.gov

The AASS gene encodes the bifunctional LKR/SDH enzyme, which is also referred to as α-aminoadipate semialdehyde synthase. medlineplus.govmedlineplus.gov This enzyme's dual catalytic activity is housed in distinct domains of the polypeptide chain. wikipedia.org The LKR activity resides in the N-terminal portion, while the SDH activity is located in the C-terminal portion. wikipedia.org This fusion of enzymatic activities on a single protein is thought to enhance the efficiency of the metabolic pathway.

Enzyme DomainFunctionEC NumberCofactor
Lysine-Ketoglutarate Reductase (LKR)Condenses L-lysine (B1673455) and α-ketoglutarate to form saccharopine1.5.1.8NADPH
Saccharopine Dehydrogenase (SDH)Hydrolyzes saccharopine to form α-aminoadipate semialdehyde and L-glutamate1.5.1.9NAD(P)+
Pathway StepReactantsProductsEnzyme
1L-lysine + α-ketoglutarate + NADPHSaccharopine + NADP+Lysine-Ketoglutarate Reductase (LKR)
2Saccharopine + NAD(P)+ + H₂Oα-aminoadipate semialdehyde + L-glutamate + NAD(P)HSaccharopine Dehydrogenase (SDH)
3α-aminoadipate semialdehyde + NAD(P)+ + H₂Oα-aminoadipate + NAD(P)Hα-aminoadipate semialdehyde dehydrogenase (AASADH)
α-Aminoadipate Semialdehyde Dehydrogenase (AASADH) (EC 1.2.1.31)

α-Aminoadipate semialdehyde dehydrogenase (AASADH), also known as antiquitin or ALDH7A1, is a crucial enzyme in the saccharopine pathway of lysine degradation. researchgate.netfamiliasga.com It catalyzes the irreversible oxidation of α-aminoadipate semialdehyde (AASA) to α-aminoadipate (AAA), utilizing NAD(P)+ as a cofactor. frontiersin.orgwikipedia.org This reaction is the third step in the pathway, occurring after saccharopine is hydrolyzed by saccharopine dehydrogenase to yield glutamate and AASA. frontiersin.orggenecards.org

The substrate for AASADH, α-aminoadipate semialdehyde, exists in equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate (P6C). frontiersin.orgenzyme-database.orggenome.jp AASADH acts on the open-chain aldehyde form to produce α-aminoadipate. frontiersin.org The enzyme is not only involved in lysine catabolism but also functions as a multifunctional enzyme that metabolizes various aldehydes, including betaine aldehyde and lipid peroxidation-derived aldehydes, thereby protecting cells from oxidative stress. uniprot.org A deficiency in AASADH (ALDH7A1) leads to an accumulation of AASA and P6C, causing the severe neurometabolic disorder known as pyridoxine-dependent epilepsy (PDE). researchgate.netfamiliasga.com

Subcellular Compartmentalization of Saccharopine Catabolism

The breakdown of lysine via the saccharopine pathway is a highly compartmentalized process within the cell. In mammals, this catabolic route is primarily confined to the mitochondria. familiasga.comnih.govnih.gov This localization is critical for efficiently processing lysine into intermediates that can enter the tricarboxylic acid (TCA) cycle for energy production. scispace.comcreative-proteomics.com The mitochondrial confinement ensures that the enzymatic reactions and their products are segregated from other cellular processes. familiasga.comnih.gov

The key enzymes responsible for the initial steps of lysine degradation through the saccharopine pathway are located within the mitochondria. familiasga.comfrontiersin.orgnih.gov The first two reactions are catalyzed by a bifunctional enzyme called α-aminoadipate semialdehyde synthase (AASS). familiasga.comgenecards.orgnih.gov This single protein contains two distinct domains: lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH). genecards.org The AASS enzyme is localized to the mitochondria, where the LKR domain condenses lysine with α-ketoglutarate to form saccharopine, and the SDH domain then oxidizes saccharopine to produce α-aminoadipate semialdehyde and glutamate. familiasga.comnih.govrupress.org The subsequent enzyme, α-aminoadipate semialdehyde dehydrogenase (AASADH), which converts the semialdehyde to α-aminoadipate, also has a mitochondrial localization, although it can be found in the cytosol as well. familiasga.com The entire pathway from lysine to α-aminoadipate is considered a mitochondrial process in animals. nih.govnih.govnih.gov

EnzymeAbbreviationReaction StepSubcellular Location (Mammals)
Lysine-Ketoglutarate ReductaseLKRLysine → SaccharopineMitochondria familiasga.comgenecards.org
Saccharopine DehydrogenaseSDHSaccharopine → α-Aminoadipate SemialdehydeMitochondria familiasga.comgenecards.org
α-Aminoadipate Semialdehyde DehydrogenaseAASADHα-Aminoadipate Semialdehyde → α-AminoadipateMitochondria, Cytosol familiasga.com

While the saccharopine pathway is predominantly mitochondrial, other lysine degradation pathways involve enzymes located in different cellular compartments, such as the cytosol and peroxisomes. familiasga.comnih.govnih.gov The alternative pipecolate pathway, for instance, is not fully elucidated but is known to have enzymatic steps occurring in the mitochondria, cytosol, and peroxisomes. familiasga.comnih.gov This pathway is distinct from the saccharopine route and represents a different strategy for lysine catabolism. nih.gov The compartmentalization of these pathways differs significantly; the saccharopine pathway is almost exclusively mitochondrial, whereas the pipecolate pathway utilizes enzymes from the peroxisomal and cytosolic compartments. nih.govnih.gov

Comparative Analysis of Lysine Degradation Pathways in Organisms

Organisms utilize several different routes to break down the essential amino acid lysine. The most common and well-characterized of these is the saccharopine pathway, which is the primary route in animals and plants. scispace.comcreative-proteomics.com However, alternative pathways exist and can be dominant in certain tissues or organisms. nih.gov These include the pipecolate pathway and the cadaverine pathway. frontiersin.orgnih.gov

In mammals, the saccharopine pathway is considered the major route for lysine degradation. familiasga.comcreative-proteomics.com It is the predominant degradative pathway in most extracerebral tissues, such as the liver and kidney, where the bulk of lysine catabolism occurs. nih.govnih.govnih.gov This pathway is also highly active in the fetal brain. nih.gov Isotopic tracing experiments in mice and human cells have confirmed that lysine catabolism occurs almost exclusively through the saccharopine pathway. frontiersin.org The ultimate goal of this pathway is to convert lysine into acetyl-CoA, which can then enter the TCA cycle for energy production. nih.govcreative-proteomics.com

Beyond the saccharopine pathway, at least two other significant routes for lysine catabolism exist:

Pipecolate Pathway : This pathway is a secondary route in most mammalian tissues but is the predominant pathway for lysine degradation in the adult mammalian brain. creative-proteomics.comnih.gov Unlike the saccharopine pathway, which is mainly mitochondrial, the enzymes of the pipecolate pathway are located in the peroxisomes and cytosol. familiasga.comnih.gov The two pathways converge at the level of α-aminoadipate semialdehyde. nih.govresearchgate.net

Cadaverine Pathway : This pathway begins with the decarboxylation of lysine by the enzyme lysine decarboxylase to produce cadaverine. frontiersin.orgmdpi.com This route is particularly significant in some bacteria, such as P. aeruginosa, where cadaverine can act as a metabolic switch influencing phenotypes like biofilm formation. nih.govfrontiersin.orgnih.gov In this pathway, lysine is degraded to supplement the TCA cycle, and intermediates like cadaverine can serve as carbon and nitrogen sources. frontiersin.org

PathwayPrimary Location (Mammals)Key Intermediate(s)Primary Role/Organism
Saccharopine PathwayMitochondria familiasga.comnih.govSaccharopine, α-Aminoadipate Semialdehyde frontiersin.orgDominant pathway in most mammalian tissues. familiasga.comcreative-proteomics.comnih.gov
Pipecolate PathwayCytosol, Peroxisomes familiasga.comnih.govPipecolic Acid, Δ1-piperideine-6-carboxylate frontiersin.orgnih.govDominant pathway in the adult mammalian brain. nih.gov
Cadaverine Pathway- (Primarily bacterial)Cadaverine frontiersin.orgmdpi.comSignificant in bacteria like P. aeruginosa. nih.govfrontiersin.org

Saccharopine in Lysine Biosynthesis (α-Aminoadipate Pathway)

Role of Saccharopine Reductase (SR) (EC 1.5.1.10)

Saccharopine reductase (SR), also referred to as saccharopine dehydrogenase (glutamate-forming), is the enzyme that catalyzes the penultimate step in the α-aminoadipate pathway of lysine biosynthesis. researchgate.netnih.gov This NADPH-dependent enzyme facilitates the reductive condensation of α-aminoadipate-δ-semialdehyde and L-glutamate to form saccharopine. researchgate.netumn.edunih.gov

The reaction proceeds through the formation of a Schiff base intermediate between the aldehyde group of α-aminoadipate-semialdehyde and the amino group of glutamate. nih.gov Subsequently, this imine intermediate is reduced by NADPH to yield saccharopine. umn.edunih.gov In the final step of the pathway, a different enzyme, saccharopine dehydrogenase, cleaves saccharopine to produce L-lysine and α-ketoglutarate. wikipedia.org

The reaction catalyzed by Saccharopine Reductase is summarized below:

α-aminoadipate-semialdehyde + L-glutamate + NAD(P)H + H⁺ <=> Saccharopine + NAD(P)⁺ + H₂O umn.edunih.gov

ReactantsEnzymeProducts
α-aminoadipate-semialdehydeSaccharopine Reductase (EC 1.5.1.10)Saccharopine
L-glutamateNAD(P)⁺
NAD(P)H + H⁺H₂O

Reversibility of Saccharopine Formation and Degradation

The metabolic reactions involving saccharopine are reversible. In organisms that synthesize lysine via the α-aminoadipate pathway, the final two steps are the formation of saccharopine from α-aminoadipate-semialdehyde and glutamate, followed by the cleavage of saccharopine to yield lysine and α-ketoglutarate. wikipedia.org Conversely, in mammals and higher plants, saccharopine is an intermediate in the degradation of lysine, where the pathway proceeds in the reverse direction. wikipedia.orgfrontiersin.org

L-lysine + α-ketoglutarate ⇌ Saccharopine ⇌ L-glutamate + α-aminoadipate-semialdehyde wikipedia.org

Research has shown that the biosynthesis and degradation of saccharopine can be catalyzed by distinct enzymes. mdpi.commdpi.com For instance, studies in ox liver mitochondria identified two separate enzymes: lysine-ketoglutarate reductase for saccharopine synthesis and saccharopine oxidoreductase for its degradation. mdpi.commdpi.comnih.gov These enzymes exhibit different optimal conditions, suggesting a regulated control mechanism where conditions that inhibit saccharopine formation can stimulate its degradation. mdpi.commdpi.comnih.gov In fungi, the degradation of lysine to α-ketoadipate can proceed through the reversal of the same enzymatic steps used in its biosynthesis. wikipedia.orgnih.gov

Distinct Biosynthetic Routes in Fungi and Euglenoid Algae

Both higher fungi and euglenoid algae utilize the α-aminoadipate (AAA) pathway for lysine biosynthesis, a characteristic that distinguishes them from plants, bacteria, and lower fungi which primarily use the diaminopimelate (DAP) pathway. wikipedia.orgnih.govmdpi.com While both groups share this fundamental pathway, the most detailed biochemical and genetic studies have been conducted in fungi, particularly the baker's yeast Saccharomyces cerevisiae. nih.gov

In Fungi: The AAA pathway in fungi like S. cerevisiae involves eight enzyme-catalyzed steps. nih.gov The genes encoding these enzymes are typically not clustered and are found on different chromosomes. nih.gov The pathway is subject to complex regulatory mechanisms, including feedback inhibition and repression of gene expression by the final product, lysine. nih.govnih.gov For example, homocitrate synthase, the first enzyme in the pathway, is a key regulatory point and is inhibited by lysine. researchgate.netnih.gov The formation of saccharopine itself is catalyzed by saccharopine reductase, and genetic studies in yeast have identified specific genes, LYS9 and LYS14, required for this enzyme's function. nih.gov Some enzymes of the fungal pathway are located in the mitochondria, while others are found in the cytosol. nih.gov

In Euglenoid Algae: Euglenoids, such as Euglena gracilis, also possess the α-aminoadipate pathway for lysine synthesis. wikipedia.orgwikipedia.org The presence of this "fungal-type" pathway in a photosynthetic protist is thought to be a result of its complex evolutionary history, which may include horizontal gene transfer events. nih.gov While the core enzymatic steps are understood to be the same as in fungi, detailed comparative studies on the specific characteristics, genetic organization, and regulatory mechanisms of the saccharopine biosynthetic enzymes in euglenoids are less extensive than for their fungal counterparts. Transcriptomic analyses of E. gracilis have confirmed the presence of transcripts for enzymes involved in this and other metabolic pathways that show similarities to those in both fungi and bacteria. nih.gov

FeatureFungi (e.g., Saccharomyces cerevisiae)Euglenoid Algae (e.g., Euglena gracilis)
Lysine Biosynthesis Pathway α-Aminoadipate (AAA) Pathway nih.govα-Aminoadipate (AAA) Pathway wikipedia.org
Key Intermediate Saccharopine wikipedia.orgSaccharopine wikipedia.org
Genetic Regulation Well-documented; involves feedback inhibition and gene repression by lysine. nih.govnih.govLess characterized; pathway presence confirmed by transcriptomics. nih.gov
Enzyme Localization Enzymes distributed between mitochondria and cytosol. nih.govSubcellular localization of pathway enzymes is not as well-defined.
Evolutionary Origin A core metabolic pathway.Believed to be acquired through evolutionary events like horizontal gene transfer. nih.gov

Enzymology and Reaction Mechanisms of Saccharopine Interacting Enzymes

Lysine-Ketoglutarate Reductase (LKR) Domain Function

The LKR domain catalyzes the initial step in lysine (B10760008) degradation, the reductive condensation of L-lysine (B1673455) and α-ketoglutarate to form saccharopine. nih.govontosight.airesearchgate.net This reaction is a key regulatory point in the lysine catabolic pathway. ontosight.ai

The LKR domain exhibits a high degree of specificity for its substrates, L-lysine and α-ketoglutarate. nih.gov In maize endosperm, the enzyme shows specificity for these substrates and is not inhibited by structurally similar molecules like aminoethyl-cysteine or glutamate (B1630785). nih.gov The binding of substrates is thought to follow a rapid equilibrium-ordered mechanism, with lysine binding first, followed by α-ketoglutarate, and then NADPH. nih.gov

Product inhibition studies have provided further insight into the binding mechanism. Saccharopine acts as a competitive inhibitor with respect to lysine, suggesting that both the substrate (lysine) and the product (saccharopine) compete for the same binding site on the enzyme. nih.gov Conversely, saccharopine is a noncompetitive inhibitor with respect to α-ketoglutarate, indicating that the binding of α-ketoglutarate and saccharopine occur at different sites or at different stages of the reaction cycle. nih.gov

The reduction of the Schiff base intermediate formed between lysine and α-ketoglutarate is dependent on the cofactor NADPH (Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403), reduced form). nih.govontosight.airesearchgate.netontosight.aioup.com NADPH provides the hydride ion necessary for the reductive amination reaction that ultimately forms saccharopine. shareok.org The enzyme utilizes NADPH as a cofactor to condense lysine and α-ketoglutarate into saccharopine. nih.govontosight.airesearchgate.net While the related enzyme, saccharopine dehydrogenase, can use both NAD⁺ and NADP⁺, LKR is specific for NADPH. oup.comsci-hub.se Inhibition studies have shown that the 2'-phosphate group of NADPH can influence the binding of subsequent substrates, although it has minimal impact on the binding of the cofactor itself or on the catalytic process. shareok.orgnih.govdrugbank.com

Saccharopine Dehydrogenase (SDH) Domain Function

The SDH domain catalyzes the subsequent reaction in the pathway: the oxidative deamination of saccharopine to yield α-aminoadipate-δ-semialdehyde and glutamate. nih.govresearchgate.netoup.com This reversible reaction utilizes NAD⁺ or NADP⁺ as an oxidizing agent. oup.comshareok.org

Kinetic studies of SDH from Saccharomyces cerevisiae have revealed a sequential mechanism for the enzyme. acs.org The directionality of the reaction is influenced by the cellular concentrations of substrates and products.

The addition of substrates and cofactors to the SDH domain follows a preferred order that can differ depending on the reaction direction.

In the direction of saccharopine cleavage (physiologically forward direction): Kinetic data suggest an ordered addition mechanism where NAD⁺ binds to the enzyme first, followed by saccharopine. shareok.orgnih.govacs.orgnih.gov The release of products is also thought to be ordered, with lysine being released first, followed by α-ketoglutarate and finally NADH. researchgate.net

In the direction of saccharopine formation (reverse direction): The mechanism appears to be a steady-state random mechanism. shareok.org NADH binds to the enzyme first, but then α-ketoglutarate and lysine can bind in a random order. shareok.orgnih.govacs.orgnih.gov However, deuterium (B1214612) isotope effect studies suggest a preferred pathway where lysine binds before α-ketoglutarate at pH 7.1. nih.gov

Product inhibition studies are a valuable tool for elucidating kinetic mechanisms. For SDH, the following patterns have been observed:

Inhibition by NADP⁺: In the direction of saccharopine formation, NADP⁺ acts as a competitive inhibitor versus NADPH. This is consistent with both the oxidized and reduced forms of the cofactor binding to the free enzyme. acs.orgnih.gov

Inhibition by Saccharopine: When considering the reverse reaction (saccharopine formation), saccharopine exhibits noncompetitive inhibition versus both lysine and α-ketoglutarate. nih.govacs.org This suggests the formation of abortive complexes such as E:NADH:saccharopine. nih.govacs.org Against NADH, saccharopine is an uncompetitive inhibitor, which points to the reaction being practically irreversible at a neutral pH. nih.govacs.org

Inhibition by Substrates: At high concentrations, both α-ketoglutarate and lysine can act as substrate inhibitors in the direction of saccharopine formation. nih.gov This inhibition is uncompetitive with respect to NADH. nih.gov This is proposed to occur through the formation of a dead-end complex, E-NAD⁺-α-ketoglutarate, to which lysine can then bind. nih.gov

Dead-end Inhibition: Studies using substrate analogs (dead-end inhibitors) further support the proposed kinetic mechanisms. For instance, leucine (B10760876) (a lysine analog) is an uncompetitive inhibitor versus NADPH, and α-ketoglutarate analogs are competitive with respect to α-ketoglutarate and uncompetitive versus NADPH. acs.orgnih.gov

Table 1: Summary of Kinetic Mechanisms for Saccharopine Dehydrogenase (SDH) from S. cerevisiae

Reaction Direction Substrate/Cofactor Addition Order Key Product Inhibition Patterns
Saccharopine Cleavage Ordered: NAD⁺ then Saccharopine shareok.orgnih.govacs.orgnih.gov - NADP⁺ is competitive vs. NADPH acs.orgnih.gov

| Saccharopine Formation | NADH first, then random addition of α-Ketoglutarate and Lysine shareok.orgnih.govacs.orgnih.gov | - Saccharopine is noncompetitive vs. Lysine and α-Ketoglutarate nih.govacs.org - Saccharopine is uncompetitive vs. NADH nih.govacs.org - High concentrations of α-Ketoglutarate and Lysine cause substrate inhibition nih.gov |

Table 2: Compound Names

Compound Name
Saccharopine (hydrochloride)
L-lysine
α-ketoglutarate (2-oxoglutarate)
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)
NADP⁺ (Nicotinamide adenine dinucleotide phosphate, oxidized)
NADH (Nicotinamide adenine dinucleotide, reduced)
NAD⁺ (Nicotinamide adenine dinucleotide, oxidized)
α-aminoadipate-δ-semialdehyde
Glutamate
Leucine

Kinetic Mechanisms and Reaction Directionality

Equilibrium Constant Determination and Haldane Relationship

The equilibrium of the reaction catalyzed by saccharopine dehydrogenase from Saccharomyces cerevisiae has been quantitatively established. At a pH of 7.0, the equilibrium constant (Keq) for the reaction was measured to be 3.9 x 10⁻⁷ M. shareok.orgacs.orgnih.govresearchgate.netrhea-db.org This value was determined by monitoring the change in NADH concentration upon the addition of the enzyme. acs.orgnih.govresearchgate.net The experimentally determined Keq is in very good agreement with the value calculated from the Haldane relationship, which links the kinetic parameters of the forward and reverse reactions. shareok.orgacs.orgnih.govresearchgate.net The low value of the equilibrium constant indicates that the reaction is practically irreversible at a neutral pH, favoring the formation of saccharopine. shareok.orgnih.govresearchgate.netacs.org

Substrate and Cofactor Specificity

Saccharopine dehydrogenase from Saccharomyces cerevisiae exhibits a high degree of specificity for its substrates and cofactors, a characteristic defined through extensive kinetic and inhibition studies. nih.gov

Binding Site Characteristics for Saccharopine, α-Ketoglutarate, and Lysine

The active site of saccharopine dehydrogenase contains distinct binding pockets for its substrates, each with specific chemical and structural requirements.

α-Ketoglutarate Binding Site : Inhibition studies with various aliphatic and aromatic keto acid analogues have provided insight into this pocket. shareok.org The data suggest that an optimal side chain for binding contains three carbons, measuring from the α-keto group to the side chain carboxylate. nih.govacs.org The distance between the C1-C2 unit and the C5 carboxylate of the keto acid is a crucial determinant for binding. nih.govacs.orgnih.gov The α-oxo group itself contributes significantly to the binding affinity, by a factor of about 10. nih.govacs.orgnih.gov The keto acid binding pocket is noted for being relatively large and flexible, capable of accommodating bulky structures like the aromatic ring of a pyridine (B92270) dicarboxylic acid. nih.govacs.orgnih.gov

Lysine Binding Site : In contrast to the keto acid site, the amino acid binding site is characterized as being hydrophobic. nih.govnih.gov The optimal length for the hydrophobic portion of the amino acid's carbon side chain is three or four carbons. nih.gov This site can accommodate a branch at the γ-carbon but not at the β-carbon. nih.gov Interestingly, dead-end inhibition studies suggest that the lysine-binding site has a higher affinity for certain keto acid analogues, such as oxaloacetate, pyruvate, and glutarate, than the α-Kg site does. nih.govacs.org This has led to the hypothesis that dicarboxylic acids may have more than one mode of binding on the enzyme. shareok.orgnih.govacs.org

Saccharopine Binding : The specific determinants for saccharopine binding are less clearly defined, though its binding is a prerequisite for the oxidative deamination reaction. nih.gov Product inhibition studies show that saccharopine is a noncompetitive inhibitor versus lysine or α-Kg, which suggests the formation of both E:NADH:saccharopine and E:NAD+:saccharopine complexes. shareok.orgnih.govresearchgate.netacs.org

Dinucleotide Binding (NAD+/NADH, NADP+/NADPH) and Specificity Determinants

The enzyme's activity is dependent on a pyridine nucleotide cofactor, with a clear preference for NAD+/NADH.

Cofactor Specificity : While NAD+ is the primary oxidizing agent, saccharopine dehydrogenase can utilize other NAD+ analogues. shareok.org These include 3-acetylpyridine (B27631) adenine dinucleotide (3-APAD+), 3-pyridinealdehyde adenine dinucleotide (3-PAAD+), and thio-nicotinamide adenine dinucleotide (thio-NAD+). shareok.orgnih.govacs.orgnih.gov Even NADP+ can serve as a substrate, although NADPH is considered a poor substrate. nih.gov

Binding Energy and Conformation : Inhibition studies with various nucleotide analogues reveal that the majority of the binding energy for the dinucleotide comes from the AMP portion. nih.govacs.orgnih.gov The binding of the oxidized (NAD+) and reduced (NADH) forms of the dinucleotide generates distinctly different enzyme conformations. nih.govacs.orgnih.gov

Structural Determinants : The binding pocket for the nicotinamide (B372718) ring is considered to be hydrophilic. shareok.orgnih.govnih.gov This is supported by the 10-fold decrease in affinity observed for 3-APAD+ compared to NAD+. shareok.orgnih.govnih.gov The presence of a 2'-phosphate group, as in NADP+/NADPH, has a notable effect; while it has little impact on the binding of the coenzyme itself or on catalysis, it results in poor binding of the subsequent substrates (saccharopine, or lysine and α-Kg). shareok.orgnih.govacs.orgnih.gov

Proposed Catalytic Mechanisms

The catalytic mechanism of saccharopine dehydrogenase from Saccharomyces cerevisiae has been investigated through kinetic studies, pH dependence, and isotope effects, leading to the proposal of a detailed chemical mechanism. nih.govshareok.orgacs.orgdrugbank.com

Proton Shuttle Hypothesis

A proton shuttle mechanism has been proposed to explain the catalytic process. nih.govshareok.orgacs.orgdrugbank.com This hypothesis is based on the pH dependence of kinetic parameters and dissociation constants for competitive inhibitors. nih.govshareok.orgdrugbank.com

In the direction of lysine formation (oxidative deamination), the proposed steps are:

After NAD+ and saccharopine bind to the enzyme, a general base with a pKa of 6.2 accepts a proton from the secondary amine of saccharopine as it is oxidized. nih.govshareok.orgacs.orgdrugbank.com

A second general base, with a pKa of 7.2, accepts a proton from a water molecule, activating it to attack the Schiff base carbon of the oxidized saccharopine intermediate, forming a carbinolamine. nih.govshareok.orgacs.orgdrugbank.com

This same residue (pKa 7.2) then acts as a general acid, donating a proton to the nitrogen of the carbinolamine. nih.govshareok.orgacs.org

The collapse of the protonated carbinolamine is facilitated when this residue, now acting as a base again, accepts a proton from the carbinolamine's hydroxyl group, leading to the generation of α-Kg and lysine. nih.govshareok.orgacs.org

Finally, the lysine amine nitrogen is protonated by the first group (pKa 6.2) that initially accepted a proton from saccharopine, and the products are released. nih.govshareok.orgacs.org

In the reverse reaction (reductive amination), isotope effect studies suggest that both hydride transfer and proton transfer contribute to rate limitation. shareok.orgacs.org A concerted transfer of a proton and a hydride is suggested, along with a separate proton transfer step, likely the hydrolysis of the carbinolamine. shareok.orgacs.org

Role of Key Amino Acid Residues in Catalysis

Site-directed mutagenesis and crystal structure analysis have identified specific amino acid residues crucial for the catalytic activity of saccharopine dehydrogenase. nih.govrcsb.org

Lysine 77 (K77) and Histidine 96 (H96) : These two residues are proposed to be the primary acid-base catalysts in the SDH reaction. nih.govrcsb.org Crystal structures of the enzyme in a closed ternary complex with saccharopine and NADH show that a significant conformational change brings K77 and H96 into close proximity with the substrate binding site, positioning them to act as catalysts. nih.govrcsb.org

K77 is believed to act as the base that accepts a proton from the ε-amine of lysine during the reductive amination reaction. nih.govrcsb.org It then donates this proton to the imine nitrogen as it is reduced to a secondary amine during the hydride transfer step. nih.govrcsb.org

H96 is thought to function as a general acid-base catalyst, specifically in the formation and hydrolysis of the imine intermediate. researchgate.netnih.gov

Other Essential Residues : Chemical modification studies have also suggested the presence of essential cysteine, histidine, and arginine residues that are likely involved in substrate binding and/or catalysis. nih.govacs.org For example, modification of cysteine residues with p-chloromercuribenzoate or iodoacetate, and histidine residues with diethyl pyrocarbonate, results in enzyme inhibition. uniprot.org

pH Dependence of Kinetic Parameters

The catalytic efficiency of enzymes that interact with saccharopine is significantly influenced by pH, which alters the ionization state of amino acid residues in the active site and affects substrate binding and catalysis.

For saccharopine dehydrogenase (SDH) from Saccharomyces cerevisiae, which catalyzes the reversible oxidative deamination of saccharopine, the reaction mechanism is pH-dependent. shareok.org In the direction of lysine formation, a proposed proton shuttle mechanism involves two key groups with distinct pKa values. shareok.org A group with a pKa of 6.2 is suggested to accept a proton from the secondary amine of saccharopine during its oxidation. shareok.org Another group, acting as a general base with a pKa of 7.2, facilitates the attack of a water molecule on the Schiff base intermediate. shareok.org

In contrast, the human liver lysine-ketoglutarate reductase (LKR) has a pH optimum of 7.8. nih.gov For the bifunctional LKR/SDH enzyme in Arabidopsis, the LKR activity has an optimal pH of 7.5, which is close to the physiological pH of the cytosol where it is located. nih.gov However, the SDH activity, both in its bifunctional form linked to LKR and as a monofunctional enzyme, displays a pH optimum above 9.0. nih.govdntb.gov.ua This suggests that the SDH component may operate under suboptimal conditions in vivo. nih.govdntb.gov.ua

The apparent Michaelis constants (Km) for the substrates of Arabidopsis SDH also show pH dependence. At a near-physiological pH of 7, the Km values for saccharopine are higher (indicating lower affinity) than at the optimal pH of 9. nih.gov This further supports the idea that the enzyme's activity is modulated by the cellular pH environment. nih.gov

Table 1: Apparent Km Values for Arabidopsis thaliana SDH at Different pH Values

Enzyme Form Substrate pH 7 (mM) pH 9 (mM)
Bifunctional (AtLKR/SDHp) Saccharopine 0.130 0.050
Bifunctional (AtLKR/SDHp) NAD+ 0.333 0.759
Monofunctional (AtSDHp) Saccharopine 0.130 0.050
Monofunctional (AtSDHp) NAD+ 0.333 0.759

Data sourced from Zhu et al., 2002. nih.gov

α-Aminoadipate Semialdehyde Synthase (AASS)

In humans and other mammals, the first two steps of lysine degradation are catalyzed by a single bifunctional enzyme called α-aminoadipate semialdehyde synthase (AASS). nih.govwikipedia.orgresearchgate.net This enzyme is also found in plants. wikipedia.orgnih.gov Mutations in the AASS gene in humans can lead to familial hyperlysinemia, a metabolic disorder characterized by elevated levels of lysine in the blood and urine. nih.govwikipedia.org

Integrated Catalytic Function of LKR and SDH Domains

The AASS protein is a bifunctional enzyme that contains two distinct catalytic domains. wikipedia.orgresearchgate.net The N-terminal portion of the enzyme houses the lysine-ketoglutarate reductase (LKR) activity, while the C-terminal portion contains the saccharopine dehydrogenase (SDH) activity. nih.govwikipedia.orgjneurosci.org This domain structure is conserved in animals and plants. nih.gov

These two domains work in sequence to catalyze the initial reactions of the saccharopine pathway of lysine catabolism within the mitochondria. wikipedia.orgjneurosci.org

LKR Domain: The LKR domain catalyzes the condensation of L-lysine and α-ketoglutarate to form saccharopine, utilizing NADPH as a cofactor. nih.govnih.govnih.gov This is considered the first committed step in lysine degradation. nih.gov

SDH Domain: The saccharopine formed by the LKR domain is then acted upon by the SDH domain. nih.gov This domain catalyzes the oxidative deamination of saccharopine to produce α-aminoadipate semialdehyde and glutamate, with NAD+ as the oxidizing agent. shareok.orgnih.gov

This bifunctional arrangement allows for the efficient channeling of the intermediate, saccharopine, from the first active site to the second. In Arabidopsis, both a bifunctional LKR/SDH enzyme and a monofunctional SDH are produced from a single composite locus, with both enzymes being located in the cytosol. nih.gov The production of the monofunctional SDH in Arabidopsis may provide enhanced levels of SDH activity to facilitate the flux of lysine catabolism, especially given the enzyme's suboptimal pH optimum in the cytosol. nih.govdntb.gov.ua

Post-Translational Regulation of Activity

There is significant evidence that the activity of AASS, particularly the LKR domain, is subject to post-translational regulation. wvu.edunih.gov Studies in mice have shown that feeding a high-protein diet induces a significant increase in hepatic LKR activity. nih.govresearchgate.net However, this increase in activity does not consistently correlate with an increase in AASS protein abundance or AASS mRNA levels. wvu.edunih.govresearchgate.net This discrepancy strongly suggests that a mechanism other than changes in gene expression or protein synthesis is responsible for the altered enzyme activity. nih.govresearchgate.net

Similar findings have been observed in chickens, where dietary lysine levels affect LKR activity. wvu.edu Chicks fed a lysine-deficient diet showed increased AASS mRNA but this was not translated into greater AASS protein abundance, again pointing towards a post-translational control mechanism. wvu.edu While the precise nature of these post-translational modifications in mammals is still under investigation, they appear to be the primary means of regulating hepatic LKR activity in response to dietary protein intake. nih.gov

In fungi, which use the α-aminoadipate pathway for lysine biosynthesis (the reverse direction of mammalian catabolism), post-translational modification is also crucial. portlandpress.comresearchgate.net The α-aminoadipate reductase enzyme, for instance, is activated by the covalent attachment of a 4'-phosphopantetheine (B1211885) moiety, a process carried out by a phosphopantetheinyl transferase (PPTase). portlandpress.comresearchgate.net This activation is essential for lysine biosynthesis in organisms like Penicillium chrysogenum and Candida albicans. portlandpress.comresearchgate.net

Biological and Physiological Significance of Saccharopine Metabolism

Regulation of Cellular Lysine (B10760008) Homeostasis

The saccharopine pathway is the principal route for lysine catabolism in mammals and higher plants. frontiersin.org This metabolic sequence is crucial for preventing the accumulation of lysine to potentially toxic levels and for channeling its carbon and nitrogen into other metabolic pools. The regulation of this pathway is tightly controlled to maintain cellular lysine homeostasis.

The key regulatory point of the saccharopine pathway is the bifunctional enzyme Lysine-Ketoglutarate Reductase/Saccharopine Dehydrogenase (LKR/SDH). frontiersin.orgnih.gov The LKR domain catalyzes the condensation of lysine and α-ketoglutarate to form saccharopine. frontiersin.org Subsequently, the SDH domain hydrolyzes saccharopine to yield glutamate (B1630785) and α-aminoadipate semialdehyde (AASA). frontiersin.org The expression and activity of the LKR/SDH enzyme are responsive to cellular lysine levels. High concentrations of lysine induce the transcription of the LKR/SDH gene and also allosterically activate the LKR enzyme, thereby promoting its own degradation. frontiersin.orgnih.gov

EnzymeFunction in Lysine HomeostasisRegulatory Mechanism
Lysine-Ketoglutarate Reductase (LKR) Catalyzes the first step of lysine catabolism, converting lysine to saccharopine.Induced by high lysine levels.
Saccharopine Dehydrogenase (SDH) Catalyzes the second step, hydrolyzing saccharopine.Part of a bifunctional enzyme with LKR.
α-aminoadipate semialdehyde dehydrogenase (AASADH) Oxidizes α-aminoadipate semialdehyde to α-aminoadipate, preventing toxic buildup.Co-upregulated with LKR/SDH. frontiersin.orgnih.gov

Role in Plant Stress Responses and Development

In plants, the saccharopine pathway is not only integral to lysine homeostasis but also plays a significant role in adapting to various environmental stresses and in developmental processes.

Plants have evolved complex mechanisms to cope with abiotic stresses such as drought, high salinity, and oxidative stress. The saccharopine pathway is a key component of this adaptive response. frontiersin.orgnih.gov

Exposure to abiotic stress conditions, including osmotic, salt, or drought stress, leads to the preferential upregulation of the saccharopine pathway. frontiersin.org The expression of genes encoding the primary enzymes of the pathway, LKR/SDH and α-aminoadipate semialdehyde dehydrogenase (AASADH), is significantly induced. frontiersin.orgnih.gov This response is conserved across various plant species, highlighting its evolutionary importance in stress adaptation. nih.gov For instance, the accumulation of saccharopine has been observed in plants subjected to low-light conditions, indicating the pathway's activation under such stress. nih.gov The plant hormone abscisic acid (ABA), a key mediator of abiotic stress responses, is also known to induce the expression of the LKR/SDH gene. nih.gov

A crucial function of the activated saccharopine pathway during abiotic stress is the production of compatible solutes, or osmolytes, which help protect the cell from the damaging effects of stress. frontiersin.org The breakdown of saccharopine produces glutamate and α-aminoadipate semialdehyde. frontiersin.orgnih.gov

Proline Synthesis : The glutamate generated can be converted into proline, a well-known osmoprotectant that accumulates in plants under stress to help maintain osmotic balance, stabilize cellular structures, and scavenge reactive oxygen species. frontiersin.orgresearchgate.net

Pipecolate Synthesis : The α-aminoadipate semialdehyde spontaneously cyclizes to form Δ1-piperideine-6-carboxylate, which is then reduced to pipecolic acid (pipecolate). frontiersin.org Pipecolate also functions as an osmolyte, contributing to osmotic adjustment and stress tolerance. frontiersin.orgnih.gov

The metabolic shift towards the synthesis of these osmolytes demonstrates a direct link between lysine catabolism and the plant's ability to withstand challenging environmental conditions. frontiersin.orgresearchgate.net

Stress ConditionKey Enzyme UpregulationPrimary Osmolyte Products
Osmotic StressLKR/SDH, AASADHProline, Pipecolate frontiersin.orgresearchgate.net
Salt StressLKR/SDH, AASADHProline, Pipecolate frontiersin.orgnih.gov
Drought StressLKR/SDH, AASADHProline, Pipecolate nih.govresearchgate.net

The saccharopine pathway also contributes to a plant's defense against pathogens. frontiersin.org This role is primarily mediated by pipecolate, a product of lysine catabolism. nih.gov Pipecolate acts as a critical signaling molecule in the induction of Systemic Acquired Resistance (SAR), a broad-spectrum, long-lasting defense response. frontiersin.orgnih.gov Upon pathogen attack, pipecolate levels rise, and it is converted to its N-hydroxylated form, N-hydroxypipecolate (NHP). frontiersin.org NHP is considered the active signaling molecule that primes the plant for a more robust and rapid defense response upon subsequent infections. frontiersin.orgnih.gov Therefore, by providing the precursor for this key defense signal, the saccharopine pathway is integral to the plant's immune system. frontiersin.org

The metabolism of lysine via the saccharopine pathway is also important during seed development, where it influences nutrient composition and storage. nih.gov The enzymes LKR/SDH and AASADH are co-expressed in the developing endosperm of seeds like maize. nih.govgenscript.com.cn In this tissue, the pathway is active in catabolizing lysine, which is an essential nutrient but can be detrimental to seed quality if it accumulates in its free form. nih.gov

In the developing endosperm of maize, the saccharopine pathway is induced by an excess of lysine, channeling it towards the synthesis of pipecolic acid. nih.gov However, the regulation of this pathway during development can differ from that in vegetative tissues under stress. For example, in developing maize endosperm, the pathway is repressed by salt stress, whereas in young seedlings, the pathway's genes are induced by abiotic stress. frontiersin.orgnih.gov This indicates a tissue-specific and developmental stage-specific regulation of lysine catabolism, highlighting its role in managing nutrient balance during seed maturation. nih.govgenscript.com.cn

Abiotic Stress Adaptation (Osmotic, Salt, Oxidative Stress)

Influence on Mitochondrial Function and Homeostasis

Saccharopine, an intermediate in the mitochondrial catabolism of the essential amino acid lysine, plays a critical role in cellular metabolism. nih.govrupress.org While its proper turnover is benign, its accumulation is toxic to mitochondria, disrupting their dynamics and function. semanticscholar.orgnih.gov

Saccharopine as a Mitochondrial Metabolite and its Intracellular Levels

Lysine is primarily catabolized within the mitochondria through the saccharopine pathway, which ultimately leads to the production of acetyl-CoA. nih.govrupress.org The initial steps are catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS). nih.gov Its first domain, lysine-ketoglutarate reductase (LKR), converts lysine and α-ketoglutarate into saccharopine. nih.govfrontiersin.org The second domain, saccharopine dehydrogenase (SDH), then oxidizes saccharopine to produce α-aminoadipate semialdehyde and glutamate. nih.govfrontiersin.org

Under normal physiological conditions, intracellular saccharopine levels are kept very low. nih.gov For instance, in wild-type Caenorhabditis elegans, saccharopine levels are approximately 0.362 µmol/g. nih.gov However, in mutants with a defective SDH domain, which prevents the breakdown of saccharopine, its levels can increase dramatically. nih.gov Studies in C. elegans have recorded saccharopine levels rising by more than 150-fold in SDH mutants compared to wild-type animals. nih.gov This massive accumulation is directly linked to subsequent mitochondrial pathology. rupress.orgnih.gov

Table 1: Intracellular Metabolite Levels in C. elegans

Genotype Metabolite Concentration (µmol/g) Fold Change vs. Wild-Type (N2)
N2 (Wild-Type) Saccharopine 0.362 ± 0.037 ~1x
aass-1(yq170) (SDH Mutant) Saccharopine 59.212 ± 0.072 >150x
aass-1(yq211) (SDH Mutant) Saccharopine 53.711 ± 1.807 >150x
N2 (Wild-Type) Lysine Low (Normalized) ~1x
aass-1(yq170) (SDH Mutant) Lysine Increased High

| aass-1(ok926) (LKR/SDH Mutant) | Lysine | Increased | High |

Data derived from studies on C. elegans mutants, illustrating the significant accumulation of saccharopine specifically in strains with defective saccharopine dehydrogenase (SDH). nih.gov

Impact on Neuronal Development and Function

The detrimental effects of saccharopine accumulation extend to the central nervous system. jneurosci.orgnih.gov Studies using mouse models have established a direct link between elevated cerebral saccharopine and impaired brain development. jneurosci.org Mice with an SDH domain mutation exhibit high levels of both lysine and saccharopine in the brain, which correlates with smaller brain size and defective neuronal development. jneurosci.org In contrast, mice with an LKR mutation, which only have elevated cerebral lysine, show normal brain development. jneurosci.org

Mechanistically, the accumulated saccharopine, but not lysine, impairs neuronal development by inhibiting the neurotrophic function of the enzyme glucose-6-phosphate isomerase (GPI). jneurosci.orgnih.gov These findings demonstrate that the proper degradation of saccharopine is essential for normal neuronal development and function. jneurosci.orgnih.gov The association of saccharopinuria (the presence of saccharopine in urine) with neurological disease in humans underscores the clinical relevance of these findings. nih.gov

Emerging Role in Cancer Biology and Metastasis

Recent research has uncovered a significant role for the saccharopine pathway in the progression of cancer, particularly in the processes of invasion and metastasis.

Furthermore, targeting different enzymes within the saccharopine pathway has revealed that the metabolic intermediate, 2-aminoadipate (2-AAA), is a key factor in promoting cell invasion. nih.gov Upregulation of AASS has been shown to positively correlate with metastatic progression in tumor tissues from cancer patients, suggesting its potential as a prognostic marker and a therapeutic target. nih.gov

The mechanism by which AASS promotes cancer cell invasion involves the management of cellular redox homeostasis. nih.gov In lung and head and neck cancers, AASS activity has been found to be crucial for maintaining this balance. nih.gov The loss of AASS leads to a decrease in the expression of peroxisomal genes and the redox protein thioredoxin domain containing 5 (TXNDC5). nih.gov This suggests that the saccharopine pathway plays a vital role in mitigating oxidative stress, thereby enabling cancer cells to survive and invade.

Pathway ComponentRole in CancerMechanism
AASS Promotes invasion and metastasis. nih.govManages cellular redox homeostasis. nih.gov
2-aminoadipate (2-AAA) Key factor for cell invasion. nih.govMetabolic intermediate of the saccharopine pathway. nih.gov
TXNDC5 A redox protein.Decreased in cells with AASS loss. nih.gov

To understand how AASS is regulated in the context of cancer, researchers have identified upstream signaling molecules that influence its activity. nih.gov Kinase inhibitor profiling and transcription factor profiling have revealed that Hepatocyte Growth Factor (HGF) and its receptor c-MET act as a kinase and activator of AASS. nih.gov Additionally, Special AT-rich sequence-binding protein 1 (SATB1) has been identified as a potential transcription factor for AASS. nih.gov These findings provide a potential link between external growth factor signaling and the metabolic reprogramming that supports cancer metastasis through the saccharopine pathway.

Advanced Methodological Approaches in Saccharopine Research

Quantitative Enzymatic Activity Assays and Kinetic Analysis

Quantitative analysis of the enzymes involved in the saccharopine pathway is fundamental to understanding its regulation and function. A key enzyme, saccharopine dehydrogenase (SDH), catalyzes the reversible conversion of saccharopine to lysine (B10760008) and α-ketoglutarate. wikipedia.orgnih.gov Enzymatic assays have been developed to measure saccharopine directly in biological fluids by monitoring the conversion of NAD+ to NADH. nih.gov The natural equilibrium of this reaction favors saccharopine formation, but the assay can be driven towards quantitative oxidation by using hydrazine to trap the α-ketoglutarate product, allowing for a stable endpoint measurement within 15-20 minutes. nih.gov

Detailed steady-state kinetic analyses have been performed for saccharopine pathway enzymes from various organisms, such as Saccharomyces cerevisiae. For saccharopine dehydrogenase, studies suggest an ordered kinetic mechanism where NAD+ binds to the enzyme first, followed by saccharopine. nih.gov In the reverse reaction, NADH binds first, followed by the random addition of lysine and α-ketoglutarate. nih.gov Kinetic studies of saccharopine reductase (SR), which catalyzes saccharopine formation, also propose a sequential mechanism with an ordered addition of substrates. acs.org

Kinetic parameters, including Michaelis constants (Km), provide insight into enzyme-substrate affinity. These values have been determined for various substrates and enzymes in the pathway.

EnzymeOrganismSubstrateApparent KmOptimal pH
Saccharopine ReductaseSaccharomyces cerevisiaeL-Saccharopine2.32 mM acs.org9.5-9.75 acs.org
Saccharopine ReductaseSaccharomyces cerevisiaeNADP+22 µM acs.org9.5-9.75 acs.org
Saccharopine ReductaseSaccharomyces cerevisiaeNAD+54 µM acs.org9.5-9.75 acs.org
Saccharopine ReductaseSaccharomyces cerevisiaeNADPH-7.0 acs.org
Aminoadipic Semialdehyde Dehydrogenase (AASADH)Zea maysAASAµM range nih.govresearchgate.net7.4 nih.govresearchgate.net
Aminoadipic Semialdehyde Dehydrogenase (AASADH)Zea maysNAD+µM range nih.govresearchgate.net7.4 nih.govresearchgate.net

Structural Determination Techniques (X-ray Crystallography) for Enzyme-Ligand Complexes

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of saccharopine pathway enzymes, providing profound insights into their catalytic mechanisms. The structures of saccharopine reductase (SR) and saccharopine dehydrogenase (SDH) from organisms like Magnaporthe grisea and Saccharomyces cerevisiae have been determined in both their apo (unbound) forms and as complexes with substrates and cofactors. nih.govnih.govnih.govnih.gov

The crystal structure of SR from Magnaporthe grisea revealed a homodimer where each subunit comprises three distinct domains. nih.gov Domain I features a Rossmann fold variant responsible for binding NADPH, while Domain II is involved in substrate binding and dimerization. nih.gov Domain III is all-helical and plays a role in closing the active site upon substrate binding. nih.govnih.gov The active site is located in a cleft between the first two domains, and the structure of the ternary complex with NADPH and saccharopine shows the substrate tightly bound through numerous hydrogen bonds to invariant amino acid residues. nih.gov

Similarly, the structure of SDH from Saccharomyces cerevisiae shows a composition of two domains with dinucleotide-binding folds. nih.gov Structural studies of SDH complexed with various ligands, such as sulfate (B86663), adenosine (B11128) monophosphate (AMP), and the inhibitor oxalylglycine, have shed light on substrate binding and catalysis. nih.gov For instance, a bound sulfate ion mimics a substrate carboxylate group, causing a domain rotation of nearly 12 degrees, which results in a partial closure of the active site. nih.gov The binding of oxalylglycine has helped identify key residues like Lys77 and His96 as candidates for acid-base catalysis. nih.govnih.gov

EnzymeOrganismPDB Accession CodeForm/ComplexResolution (Å)
Saccharopine ReductaseSaccharomyces cerevisiae-Apo form1.7 nih.gov
Saccharopine ReductaseMagnaporthe grisea-Apo form2.0 nih.gov
Saccharopine ReductaseMagnaporthe grisea1FF9 wikipedia.orgTernary complex (NADPH, Saccharopine)2.1 nih.gov
Saccharopine DehydrogenaseSaccharomyces cerevisiae-Apo form1.64 nih.gov
Saccharopine DehydrogenaseSaccharomyces cerevisiae2QRJ nih.govSulfate-bound-
Saccharopine DehydrogenaseSaccharomyces cerevisiae2QRK nih.govAMP-bound-
Saccharopine DehydrogenaseSaccharomyces cerevisiae2QRL nih.govOxalylglycine-bound-

Advanced Metabolomics and Isotopic Tracing Studies for Pathway Elucidation

Metabolomics and isotopic tracing are powerful tools for mapping metabolic fluxes and confirming pathway operations in vivo. Stable isotope tracing experiments have been crucial in demonstrating that lysine catabolism in various organisms, including humans and plants, occurs predominantly through the saccharopine pathway. frontiersin.org In these studies, organisms are fed lysine labeled with stable isotopes (e.g., ¹⁵N), and the downstream metabolites are analyzed to trace the path of the labeled atoms. frontiersin.org Such experiments in beans, for example, showed the preferred incorporation of the α-nitrogen of lysine into pipecolate, a downstream product. frontiersin.org Non-targeted stable isotope analysis using uniformly ¹³C-labeled L-lysine (B1673455) in bacteria like Phaeobacter inhibens has further allowed for the identification of all labeled compounds, revealing parallel pathways for lysine degradation. nih.gov

Metabolomic approaches, which involve the comprehensive analysis of all metabolites in a biological sample, have been applied to study the saccharopine pathway's response to various stimuli. For instance, a metabolic genome-wide association study in 309 Arabidopsis accessions revealed a strong association between saccharopine accumulation and genetic variations at the LKR/SDH loci in response to light and dark conditions, highlighting the pathway's role in stress adaptation. frontiersin.orgnih.gov

Genetic Manipulation and Functional Studies in Model Organisms

Model organisms provide invaluable systems for studying the in vivo consequences of genetic alterations in the saccharopine pathway.

The nematode Caenorhabditis elegans has been used to investigate the physiological role of saccharopine metabolism. Mutations introduced into the saccharopine dehydrogenase (SDH) domain of the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS) lead to a massive accumulation of saccharopine, over 150-fold higher than in wild-type animals. nih.gov This accumulation causes severe mitochondrial damage by disrupting mitochondrial dynamics, leading to enlarged mitochondria and reduced adult growth. nih.govnih.gov Importantly, suppressor screens in C. elegans have shown that genetically inactivating genes responsible for raising the levels of saccharopine precursors, lysine and α-ketoglutarate, can strongly suppress the saccharopine accumulation and mitochondrial defects caused by the SDH mutation. nih.govnih.govrupress.org This demonstrates that adequate saccharopine catabolism is essential for mitochondrial homeostasis. nih.govnih.gov

Mouse models have been critical for understanding the mammalian consequences of disrupted saccharopine metabolism. Studies have shown that lysine degradation in mice occurs primarily through the saccharopine pathway. frontiersin.org In mice, the failure of mitochondrial saccharopine oxidation due to defects in the SDH domain of AASS results in lethal mitochondrial damage, particularly in the liver. nih.govnih.gov This leads to postnatal developmental retardation and ultimately, death, underscoring the critical importance of this pathway in mammalian development and physiology. nih.gov These findings provide mechanistic insights into the human genetic disorder hyperlysinemia II (saccharopinuria), which is characterized by severe developmental defects. nih.govnih.gov

In plants, the saccharopine pathway is integral to both development and stress responses. nih.gov Genetic studies in plants like maize (Zea mays) and Arabidopsis show that the genes for lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH) and aminoadipic semialdehyde dehydrogenase (AASADH) are induced by abiotic stresses such as drought, salinity, and osmotic stress. nih.govresearchgate.netfrontiersin.orgnih.gov The pathway contributes to stress tolerance through the production of osmolytes like proline and the signaling molecule pipecolic acid. frontiersin.orgnih.govresearchgate.net For example, under stress, the hydrolysis of saccharopine generates glutamate (B1630785), a precursor for proline synthesis. frontiersin.orgnih.gov

The saccharopine pathway is also a key target for nutrient engineering in crops. Lysine is an essential amino acid that is often limiting in cereal grains. nih.gov Since LKR/SDH is the first step in lysine catabolism, reducing its activity through genetic engineering can increase the accumulation of free lysine. nih.gov This strategy has been successfully employed to enhance the nutritional value of crops like tobacco and soybean. nih.govyoutube.com Overexpression of feedback-insensitive bacterial enzymes from the lysine biosynthesis pathway in various plants has also proven effective in increasing lysine content. nih.gov

Proteomic and Transcriptomic Approaches for Pathway Regulation Analysis

Modern high-throughput methodologies, including proteomics and transcriptomics, have become instrumental in elucidating the complex regulatory networks governing the saccharopine pathway. These approaches allow for a global view of gene and protein expression changes, providing insights into how the pathway responds to various developmental cues and environmental stresses.

Transcriptomic analyses, particularly through techniques like RNA-seq, have revealed that genes encoding key enzymes in the saccharopine pathway are differentially expressed under various conditions. researchgate.net In plants, for instance, studies using public transcriptomic datasets have shown that genes for enzymes like lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH) and α-aminoadipate semialdehyde dehydrogenase (AASADH) are co-upregulated in response to both biotic and abiotic stresses. nih.gov This transcriptional regulation is a critical aspect of the plant stress response, as the saccharopine pathway is involved in producing osmolytes and signaling molecules that aid in adaptation. researchgate.net The expression of LKR/SDH is known to be influenced by osmotic balance, hormone levels, and salt and water stresses. nih.gov Integrated metabolomic and transcriptomic analyses further confirm that significant changes in the expression of pathway-related genes correspond with alterations in metabolite profiles under stress conditions. researchgate.netmdpi.com

Proteomic studies, which analyze the entire protein complement of a cell or organism, complement transcriptomic data by confirming whether changes in gene expression translate to changes in protein levels and by identifying post-translational modifications that may regulate enzyme activity. nih.gov While large-scale proteomic studies focused exclusively on the saccharopine pathway are less common, broader proteomic analyses often identify saccharopine pathway enzymes as being differentially abundant under specific conditions, corroborating the findings of transcriptomic studies. nih.gov These integrated 'omics' approaches are crucial for building comprehensive models of metabolic regulation, connecting genetic information to functional outcomes within the saccharopine pathway. researchgate.net

Ligand Binding and Dead-End Inhibition Studies

Kinetic and structural studies, including ligand binding and dead-end inhibition, have been fundamental in dissecting the catalytic mechanism of saccharopine pathway enzymes, particularly saccharopine dehydrogenase (SDH). These advanced methodological approaches provide detailed information about substrate binding, enzyme conformational changes, and the sequence of events during the catalytic cycle.

Ligand binding studies, often employing X-ray crystallography, have successfully captured snapshots of SDH in complex with various molecules. The crystal structures of SDH from Saccharomyces cerevisiae have been determined in the presence of ligands such as sulfate, adenosine monophosphate (AMP), and the substrate analogue oxalylglycine (OxGly). nih.gov These studies revealed that:

A sulfate ion binds in a cleft between the two domains of the enzyme, occupying a substrate carboxylate binding site and inducing a significant conformational change (a domain rotation of nearly 12 degrees) that leads to partial closure of the active site. nih.gov

AMP binds to the active site in the region expected to be occupied by the NAD+ cofactor, with the adenine (B156593) ring, ribose, and phosphate (B84403) moieties all making specific interactions with enzyme residues. nih.gov

The carboxylates of OxGly, a dead-end analogue of saccharopine, interact with key arginine residues, mimicking the binding of substrates like alpha-ketoglutarate and saccharopine. Its α-keto group interacts with Lys77 and His96, which are proposed to be involved in acid-base catalysis. nih.gov

Dead-end inhibition studies are a powerful kinetic tool used to probe the order of substrate binding and product release. libretexts.org A dead-end inhibitor is a molecule that binds to an enzyme form but cannot be converted into a product, effectively trapping the enzyme in a non-productive complex. libretexts.orgnih.gov Such studies on saccharopine reductase/dehydrogenase from Saccharomyces cerevisiae have been crucial in establishing its sequential kinetic mechanism. nih.gov

In these studies, various substrate analogues were used as dead-end inhibitors:

For L-α-aminoadipate-δ-semialdehyde (L-AASA): 2-Amino-6-heptenoic acid was used as a dead-end analogue. It showed competitive inhibition versus AASA and uncompetitive inhibition versus NADPH. nih.gov

For L-glutamate: Alpha-ketoglutarate (α-Kg) served as a dead-end analogue, displaying competitive inhibition against L-glutamate and uncompetitive inhibition against both L-AASA and NADPH. nih.gov

For Saccharopine: In the reverse reaction (saccharopine oxidation), several compounds including N-oxalylglycine, L-pipecolic acid, L-leucine, and glyoxylic acid were used as dead-end analogues of saccharopine. They all exhibited competitive inhibition versus saccharopine and uncompetitive inhibition versus NADP+. nih.gov

The specific patterns of inhibition observed (competitive, uncompetitive, noncompetitive) in these dead-end studies helped to corroborate an ordered sequential mechanism where the nicotinamide (B372718) cofactor (NADPH or NADP+) binds to the enzyme first, followed by the other substrates. nih.gov

Q & A

Q. What is the role of saccharopine hydrochloride in lysine catabolism, and how can researchers experimentally validate its enzymatic pathways?

Saccharopine hydrochloride is a key intermediate in lysine degradation, synthesized via the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). To validate its enzymatic activity, researchers can use spectrophotometric assays to measure NADPH oxidation (for reductase activity) and NAD⁺ reduction (for dehydrogenase activity). Recombinant enzyme systems or plant models (e.g., Arabidopsis thaliana) are common experimental setups. Stress conditions (e.g., sugar starvation) can modulate LKR/SDH expression, which can be quantified via Western blotting .

Q. How can researchers ensure the purity and characterization of saccharopine hydrochloride in experimental preparations?

Purity validation requires high-performance liquid chromatography (HPLC) with UV detection, focusing on distinguishing (Z)- and (E)-isomers. USP guidelines recommend using a reference standard (RS) for calibration, with peak response ratios calculated using the formula:

Percentage of (Z)-isomer=(rU(Z)rS(Z))×(WSWT)×PZ\text{Percentage of (Z)-isomer} = \left(\frac{r_U(Z)}{r_S(Z)}\right) \times \left(\frac{W_S}{W_T}\right) \times P_Z

where rUr_U and rSr_S are peak responses from assay and standard preparations, respectively . Stability under storage conditions (e.g., pH, temperature) should also be verified to prevent decomposition .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the mitochondrial toxicity of saccharopine hydrochloride?

Mitochondrial toxicity can be assessed via respirometry (measuring oxygen consumption rates in isolated mitochondria) and assays for reactive oxygen species (ROS) production. In vivo models (e.g., C. elegans or murine systems) allow observation of developmental defects linked to mitochondrial dysfunction. Dose-response studies should include controls for α-aminoadipate semialdehyde (a downstream metabolite) to isolate saccharopine-specific effects .

Q. How can researchers resolve contradictions in data on saccharopine's regulatory mechanisms under stress conditions?

Conflicting results (e.g., upregulation under abscisic acid (ABA) vs. downregulation under nitrogen starvation) require systematic variable isolation. Use mutant plant lines (e.g., abi1-1 phosphatase mutants) to dissect signaling cascades. Transcriptomic and metabolomic profiling under controlled stress conditions (e.g., ABA concentration gradients) can clarify pathway cross-talk . Statistical frameworks like ANOVA with post-hoc tests are critical for identifying confounding variables .

Q. What methodological approaches are recommended for quantifying saccharopine hydrochloride in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated saccharopine) ensures specificity in tissue homogenates or serum. Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction to remove interfering metabolites. Calibration curves must cover physiologically relevant concentrations (nM–μM range) .

Hypothesis Development and Validation

Q. How can researchers formulate testable hypotheses about saccharopine's role in carbon/nitrogen partitioning?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: Hypothesis: "Saccharopine accumulation under sugar starvation redirects nitrogen from lysine catabolism to photorespiration." Validate via isotopic tracing (¹⁵N-labeled lysine) and knockout lines lacking LKR/SDH activity. Compare nitrogen allocation in wild-type vs. mutant plants under controlled carbon/nitrogen ratios .

Data Reporting and Reproducibility

Q. What guidelines should researchers follow when reporting saccharopine-related data in publications?

  • Methods : Detail enzyme assay conditions (pH, temperature, substrate concentrations) and instrument parameters (e.g., HPLC column type, gradient program).
  • Results : Use tables to summarize kinetic parameters (Km, Vmax) and figures for stress-response curves. Avoid redundant data in text and visuals .
  • Reproducibility : Deposit raw datasets (e.g., mass spectra, chromatograms) in repositories like Figshare. Provide step-by-step protocols for complex assays .

Q. How should researchers address incomplete or conflicting toxicological data for saccharopine hydrochloride?

Conduct tiered toxicity testing:

  • In vitro: Use cell lines (e.g., HepG2) to assess acute cytotoxicity (MTT assay).
  • In vivo: Apply OECD guidelines for acute oral toxicity (e.g., LD₅₀ in rodents). Disclose limitations (e.g., lack of chronic exposure data) and propose follow-up studies in the discussion section .

Regulatory and Mechanistic Insights

Q. What signaling pathways regulate LKR/SDH expression, and how can they be experimentally modulated?

The hexokinase-signaling cascade mediates sugar starvation responses, while ABA-dependent pathways require functional ABI1/ABI2 phosphatases. Pharmacological inhibitors (e.g., mannoheptulose for hexokinase) and genetic tools (RNAi silencing) can dissect these pathways. Time-course experiments are essential to capture dynamic expression changes .

Q. How does saccharopine hydrochloride interact with photosynthetic metabolism in plants?

Saccharopine accumulation under low carbon availability correlates with increased photorespiration markers (e.g., glycine/serine ratios). Use gas exchange measurements (e.g., net photosynthesis vs. dark respiration) and mutant lines (e.g., photorespiratory mutants) to establish causality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.